molecular formula C21H19NO4S B455622 Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate

Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate

Cat. No.: B455622
M. Wt: 381.4g/mol
InChI Key: DQLKSRCUKBQYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and methoxybenzoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and benzoyl-substituted organic molecules. Examples include:

  • Ethyl 2-[(4-methoxybenzoyl)amino]acetate
  • Ethyl 4-aminobenzoate
  • Indole derivatives

Uniqueness

Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4g/mol

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H19NO4S/c1-3-26-21(24)18-17(14-7-5-4-6-8-14)13-27-20(18)22-19(23)15-9-11-16(25-2)12-10-15/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

DQLKSRCUKBQYAS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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